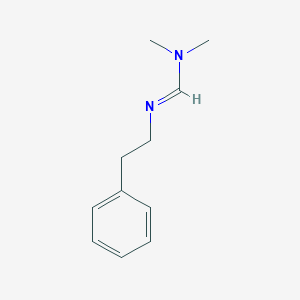
Formamidine, N,N-dimethyl-N'-phenethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N,N-dimethyl-N'-phenethyl- is a chemical compound that has gained attention due to its potential applications in scientific research. It is a synthetic compound that is used in various fields of study, including biochemistry, pharmacology, and neuroscience.
Wissenschaftliche Forschungsanwendungen
Formamidine, N,N-dimethyl-N'-phenethyl- has been used in various scientific research applications due to its unique properties. It has been studied for its potential use as a ligand for G protein-coupled receptors, which are involved in various physiological processes. It has also been studied for its potential use as a tool for the study of neurotransmitter systems in the brain, particularly the dopamine system.
Wirkmechanismus
Formamidine, N,N-dimethyl-N'-phenethyl- acts as a ligand for G protein-coupled receptors, specifically the dopamine D2 receptor. It binds to the receptor and activates downstream signaling pathways, leading to various physiological effects.
Biochemische Und Physiologische Effekte
Formamidine, N,N-dimethyl-N'-phenethyl- has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, leading to increased locomotor activity and reward-seeking behavior. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Formamidine, N,N-dimethyl-N'-phenethyl- has several advantages and limitations for use in lab experiments. Its unique properties make it a valuable tool for the study of neurotransmitter systems in the brain. However, its potential for abuse and toxicity must be carefully considered when using it in experiments.
Zukünftige Richtungen
There are several future directions for the study of formamidine, N,N-dimethyl-N'-phenethyl-. One potential direction is the development of more selective ligands for G protein-coupled receptors, which could lead to the development of new treatments for various diseases. Another potential direction is the study of the long-term effects of formamidine, N,N-dimethyl-N'-phenethyl- on the brain and behavior. Overall, the continued study of formamidine, N,N-dimethyl-N'-phenethyl- has the potential to lead to new insights into the functioning of the brain and the development of new treatments for various diseases.
Synthesemethoden
Formamidine, N,N-dimethyl-N'-phenethyl- is synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of N,N-dimethylformamide with sodium hydride in tetrahydrofuran to produce N,N-dimethylformamidine. This intermediate is then reacted with phenethylamine in the presence of a catalyst to produce the final product, formamidine, N,N-dimethyl-N'-phenethyl-.
Eigenschaften
CAS-Nummer |
15795-36-5 |
|---|---|
Produktname |
Formamidine, N,N-dimethyl-N'-phenethyl- |
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(2-phenylethyl)methanimidamide |
InChI |
InChI=1S/C11H16N2/c1-13(2)10-12-9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI-Schlüssel |
KPDUVWBTRFPCGC-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Kanonische SMILES |
CN(C)C=NCCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



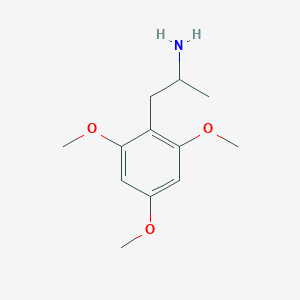
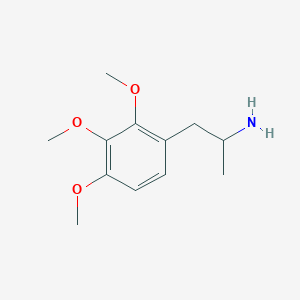
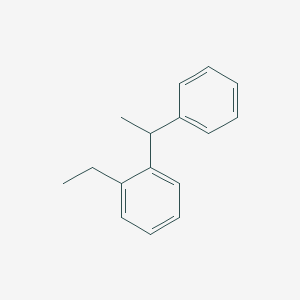
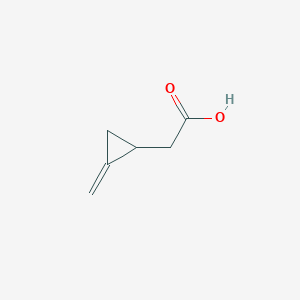
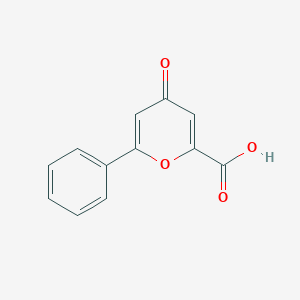
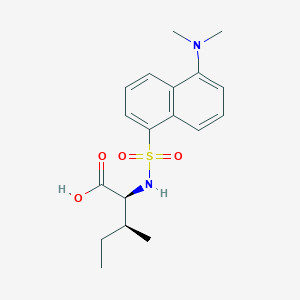
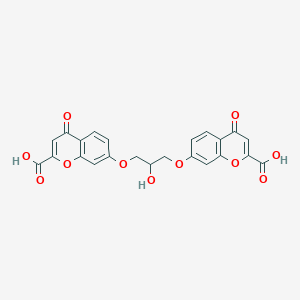
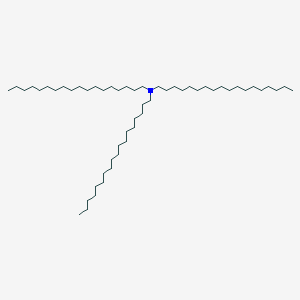
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
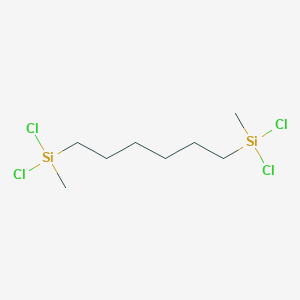
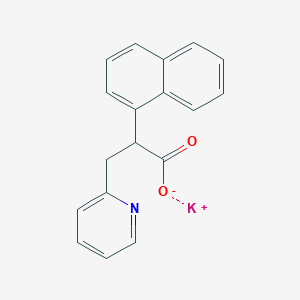
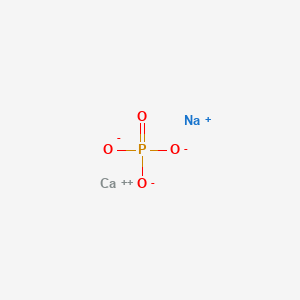
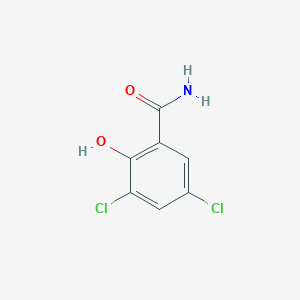
![bis[(S)-[(5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] carbonate](/img/structure/B94601.png)